molecular formula C9H11NO B073379 N-[(2-methoxyphenyl)methylene]-N-methylamine CAS No. 1125-90-2

N-[(2-methoxyphenyl)methylene]-N-methylamine

Cat. No.: B073379
CAS No.: 1125-90-2
M. Wt: 149.19 g/mol
InChI Key: BKWMHLUBGZTQLW-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methylene]-N-methylamine is an organic compound with the molecular formula C9H11NO. It is also known by other names such as o-Methoxybenzylideneaniline and N-(o-Methoxybenzylidene)aniline . This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a methylene bridge and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-methoxyphenyl)methylene]-N-methylamine can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with a primary amine. In this case, 2-methoxybenzaldehyde reacts with N-methylamine under mild acidic or neutral conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Schiff base reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol or methanol and catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methylene]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to N-[(2-methoxyphenyl)methyl]-N-methylamine.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methylene]-N-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methylene]-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and imine functionality play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-(o-Methoxybenzylidene)aniline: Similar structure but lacks the methylamine group.

    o-Methoxybenzylideneaniline: Another name for the same compound.

    N-(2-Methoxyphenyl)formamide: Contains a formamide group instead of an imine.

Uniqueness

N-[(2-methoxyphenyl)methylene]-N-methylamine is unique due to its specific combination of a methoxy group, methylene bridge, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMHLUBGZTQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-90-2
Record name Methanamine, N-((2-methoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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